Home > Products > Screening Compounds P128540 > C protein alpha antigen
C protein alpha antigen - 149025-02-5

C protein alpha antigen

Catalog Number: EVT-1518628
CAS Number: 149025-02-5
Molecular Formula: C7H10N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C protein alpha antigen is a significant component found in certain bacterial species, particularly within the context of Group B Streptococcus. This antigen plays a crucial role in the immune response and is involved in various biological processes, including bacterial resistance mechanisms and vaccine development. The C protein alpha antigen is recognized for its immunogenic properties, making it a target for vaccine design against infections caused by Streptococcus agalactiae.

Source

The C protein alpha antigen is primarily sourced from Group B Streptococcus, which is known to cause infections in humans, particularly in newborns. The gene encoding this antigen has been identified as essential for the bacterium's virulence and interaction with host immune responses .

Classification

C protein alpha antigen belongs to a class of proteins known as surface proteins or antigens. These proteins are characterized by their location on the bacterial cell surface and their role in mediating interactions with host cells. They are classified based on their structure, function, and the immune response they elicit.

Synthesis Analysis

Methods

The synthesis of C protein alpha antigen involves several biochemical pathways within the bacterium. It is synthesized through a series of enzymatic reactions that contribute to its structure and function. The primary method of synthesis involves the transcription of the corresponding gene followed by translation into a polypeptide chain, which undergoes post-translational modifications to achieve its final functional form.

Technical Details

The synthesis process can be influenced by various factors, including environmental conditions and the presence of specific nutrients. Techniques such as gene cloning and expression in model organisms (e.g., Escherichia coli) have been employed to study the production and functional characteristics of this antigen .

Molecular Structure Analysis

Structure

The molecular structure of C protein alpha antigen consists of multiple domains that contribute to its immunogenicity. It typically features regions rich in amino acids that are critical for binding to host immune cells. The structural analysis often employs techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation.

Data

Data derived from structural studies indicate that C protein alpha antigen has a complex arrangement that facilitates its interaction with antibodies and other components of the immune system. The specific amino acid sequence and folding patterns are crucial for its function as an antigen .

Chemical Reactions Analysis

Reactions

C protein alpha antigen participates in various biochemical reactions within the bacterial cell. These reactions include glycosylation, where carbohydrate moieties are added to the protein, enhancing its stability and immunogenic properties.

Technical Details

The enzymatic reactions involved in modifying C protein alpha antigen are catalyzed by specific glycosyltransferases that transfer sugar units from donor substrates to the growing polypeptide chain. Understanding these reactions is essential for manipulating the antigen in vaccine development .

Mechanism of Action

Process

The mechanism of action of C protein alpha antigen involves its recognition by the host immune system. Once produced, it is presented on the surface of bacterial cells, where it interacts with immune cells such as B cells and T cells, leading to an adaptive immune response.

Data

Studies have shown that antibodies generated against C protein alpha antigen can neutralize the bacteria, preventing infection. This interaction is critical for developing effective vaccines targeting Group B Streptococcus .

Physical and Chemical Properties Analysis

Physical Properties

C protein alpha antigen exhibits specific physical properties such as solubility in aqueous solutions, stability under various pH conditions, and resistance to proteolytic degradation. These properties are essential for its functionality as an immunogen.

Chemical Properties

Chemically, C protein alpha antigen is characterized by its amino acid composition, which includes both hydrophilic and hydrophobic residues that influence its folding and interaction with other biomolecules. Its molecular weight is approximately 63.23 kilodaltons, with an isoelectric point indicating basic characteristics .

Applications

C protein alpha antigen has several scientific applications:

  • Vaccine Development: It serves as a target for creating vaccines against Group B Streptococcus infections.
  • Diagnostic Tools: Its immunogenic properties make it useful in developing diagnostic assays for detecting infections caused by Streptococcus agalactiae.
  • Research: It provides insights into bacterial pathogenesis and host-pathogen interactions, contributing to broader microbiological research efforts .
Introduction to C Protein Alpha Antigen

Historical Context in Group B Streptococcus (GBS) Research

The discovery timeline of ACP parallels our evolving understanding of GBS as a human pathogen:

  • 1930s: Rebecca Lancefield's pioneering serological classification system categorized streptococci into groups A through H based on cell wall carbohydrates, with GBS designated as Group B [1] [9].
  • 1938: Fry identified GBS as a human pathogen after isolating it from three fatal cases of postpartum sepsis, though its significance in neonatal disease wasn't fully appreciated until decades later [1].
  • 1970s: GBS emerged as the predominant cause of neonatal bacteremia and meningitis in developed countries, stimulating intensive research into its virulence factors [1] [9].
  • 1980s: Researchers identified the C proteins (alpha and beta antigens) as immunodominant surface components. The alpha antigen (ACP) was distinguished from the beta antigen by its lack of IgA-binding capacity [3] [8].
  • 1992: Molecular characterization revealed the bca (group B streptococcal c protein alpha) gene encoding ACP contained large tandem repeats, explaining its size polymorphism [4].
  • 1999: Proof-of-concept studies demonstrated ACP's potential as a conjugate vaccine carrier when coupled to type III capsular polysaccharide [4].
  • 2000s-Present: Epidemiological studies established ACP's prevalence in non-type III strains (76%) and its association with hypervirulent clones, cementing its status as a key vaccine candidate [7] [10].

Epidemiological Significance in Neonatal and Adult Infections

ACP-expressing GBS strains demonstrate distinct epidemiological patterns with significant clinical implications:

Table 1: Distribution of Alpha C Protein in Clinical GBS Isolates

PopulationGBS SourceACP PrevalenceDominant SerotypesKey ObservationsSource
Korean clinical isolates (n=386)Invasive and non-invasive20.5% (79 strains)Ia, Ib, II, VHighest in serotype Ib (36.7%) [7]
Non-type III strains globallyColonizing and invasive76%Ia, Ib, II, VMajority of non-type III strains express ACP [10]
Neonatal invasive isolatesEarly-onset disease~50% of non-type IIIIa, IbAssociated with bacteremia without meningitis [1] [7]
Adults with invasive diseaseBacteremia, soft tissue infections57% overallV, Ia, IbHigher prevalence in diabetics and immunocompromised [1] [5]

Key epidemiological insights include:

  • Neonatal Infections: Maternal genital colonization with ACP-expressing GBS is a primary risk factor for early-onset disease (<7 days postnatal), with vertical transmission occurring in 41-72% of colonized mothers. Heavy colonization (>10⁶ CFU/mL) significantly increases transmission risk and neonatal disease severity [1] [9]. ACP-positive strains cause approximately 20% of early-onset sepsis cases, typically presenting as respiratory distress and bacteremia rather than meningitis [1] [7].
  • Geographical Variation: Serotype distribution varies significantly by region, directly impacting ACP prevalence. In Korea, serotypes III (28.2%), Ia (20.5%), and V (14.5%) predominate, with ACP most prevalent in serotype Ib (36.7%) [7]. Similar distributions are observed in Western countries, though serotype V predominates in some adult populations [5] [9].

  • Adult Infections: ACP-positive GBS causes invasive infections in adults with comorbidities. Population-based surveillance indicates rising incidence among non-pregnant adults, particularly those ≥65 years with diabetes, malignancy, or neurological conditions. Nursing home residents show markedly higher infection rates than community dwellers [1] [5].

Role as a Virulence Factor and Protective Antigen

ACP contributes to GBS pathogenesis through multiple mechanisms while simultaneously serving as a target for protective immunity:

Virulence Mechanisms:Table 2: Virulence Functions of Alpha C Protein

FunctionMolecular MechanismBiological ConsequenceExperimental Evidence
Epithelial AdhesionBinds host cell glycosaminoglycans (GAGs) via N-terminal domainFacilitates attachment to cervical/vaginal epitheliumInhibition by heparin, heparan sulfate, or sodium chlorate [6]
Cellular InvasionTriggers actin rearrangements via Rho GTPase-dependent pathwaysMediates internalization into cervical epithelial cells (ME180 line)Blocked by cytochalasin D or C. difficile toxin B [6]
Immune EvasionMolecular mimicry through sialic acid-rich structure; Releases soluble decoy antigensImpairs neutrophil chemotaxis; Reduces opsonophagocytosisC5a-ase activity degrades complement C5a [1] [5]
Tissue TranslocationFacilitates paracellular movement through epithelial barriersEnables systemic invasion from mucosal sitesDemonstrated in transwell assays with epithelial monolayers [6]
Biofilm FormationPromotes bacterial aggregation and surface attachmentEnhances persistence in vaginal and intestinal nichesObserved in clinical isolates from colonized women [5] [9]

Protective Immunity:

  • Natural Antibody Responses: Invasive ACP-expressing GBS infection (but not asymptomatic colonization) elicits significant ACP-specific IgM and IgG responses in adults. Convalescent sera (16-49 days post-infection) show 5.3-fold (IgM) and 13.6-fold (IgG) increases over acute-phase levels. Antibody concentrations correlate with in vitro opsonophagocytic killing [10].
  • Animal Protection Studies: Immunization with recombinant ACP fragments protects mice against lethal challenge with ACP-expressing strains. Interestingly, proteins with fewer repeats (1-2 tandem units) demonstrate superior immunogenicity and protection compared to full-length 9-repeat proteins, potentially due to reduced antigenic masking [4] [10].
  • Conjugate Vaccine Potential: When conjugated to type III capsular polysaccharide, the two-repeat ACP variant (III-α2r) elicits dual immunity in mice: 95% protection against type III GBS and 60% protection against wild-type (9-repeat) ACP-expressing strains. This exceeds protection from unconjugated polysaccharide vaccines [4].
  • Cross-Protective Potential: The conserved N-terminal region of ACP shows immunological cross-reactivity with other Alp proteins (particularly Alp2), suggesting potential for broader strain coverage in protein-based vaccines [3] [7].

Vaccine Development Status: Fusion proteins incorporating the N-terminal domains of ACP and Rib (another Alp protein) have advanced to Phase 1/2 clinical trials (GBS-NN vaccine). Preliminary data indicate promising safety and immunogenicity in nonpregnant women [7] [10]. Given ACP's high prevalence among non-type III strains (76%) and Rib's dominance in serotype III, such bivalent vaccines could theoretically cover >90% of invasive isolates [7].

Table 3: Alpha C Protein in Vaccine Development

Vaccine PlatformAntigen CompositionCoverageDevelopment StageKey Findings
GlycoconjugateType III CPS + 9-repeat ACP (III-α9r)Type III strainsPreclinical (mice)Suboptimal immunogenicity and protection
GlycoconjugateType III CPS + 2-repeat ACP (III-α2r)Type III and ACP⁺ strainsPreclinical (mice)95% protection vs type III; 60% vs ACP⁺ strains
Protein Subunit (GBS-NN)N-terminal domains of Rib and ACPMultiple serotypesPhase 1/2 trialsSafe and immunogenic in nonpregnant women
Recombinant ProteinTwo-repeat ACP fragmentACP⁺ strainsPreclinical (mice)Superior to full-length ACP; 58% neonatal protection

Properties

CAS Number

149025-02-5

Product Name

C protein alpha antigen

Molecular Formula

C7H10N2O

Synonyms

C protein alpha antigen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.